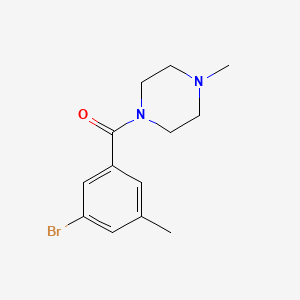

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

Description

BenchChem offers high-quality 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromo-5-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-10-7-11(9-12(14)8-10)13(17)16-5-3-15(2)4-6-16/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGPISGSNBJJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in DMSO and water

An In-Depth Technical Guide to Determining the Solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in DMSO and Water

Abstract

The solubility of a drug candidate is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of the novel compound 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in two fundamental solvents: dimethyl sulfoxide (DMSO), the standard for compound storage and initial screening, and water, the biological medium. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental designs. We will explore both kinetic and thermodynamic solubility assays, providing step-by-step workflows and best practices for obtaining reliable and reproducible data.

Introduction: The Central Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, an increasing number of promising new chemical entities (NCEs) are characterized by high molecular weight and lipophilicity.[3] While these features can enhance target specificity, they often lead to poor aqueous solubility.[3][4] It is estimated that 70% to 80% of drug candidates in the development pipeline are poorly soluble.[5] This presents a significant challenge, as a drug must be in solution to be absorbed and exert its pharmacological effect.[6]

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine is a compound of interest whose physicochemical properties, particularly its solubility, are yet to be fully characterized. Understanding its behavior in both a non-polar, aprotic solvent like DMSO and a polar, protic solvent like water is paramount for its progression as a potential therapeutic agent.

-

DMSO Solubility: DMSO is the universal solvent in early drug discovery for its ability to dissolve a wide range of both polar and nonpolar compounds.[7][8] It is the standard for creating high-concentration stock solutions for high-throughput screening (HTS).[8][9] A compound's insolubility in DMSO at required concentrations (typically 10-50 mM) can be an early red flag, hindering its inclusion in screening libraries.[9]

-

Aqueous Solubility: This is a more direct indicator of how a drug will behave in a biological system. Poor aqueous solubility can lead to low and variable bioavailability, making it difficult to establish a reliable dose-response relationship.[6][10]

This guide will delineate the experimental pathways to quantitatively assess the solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in these two critical solvents.

Foundational Concepts: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements, as they provide different, yet complementary, information.[11]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1][12][13] It reflects the compound's tendency to precipitate out of a supersaturated solution and is highly relevant to the conditions of many in vitro biological assays.[11][14] This is often the first solubility assessment performed due to its high-throughput nature.[1][11]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent when the solid and dissolved forms are in equilibrium.[13][15] This measurement is more time-consuming but provides a more accurate reflection of a compound's solubility under physiological conditions.[16] It is typically determined using the shake-flask method.[11][16]

Experimental Workflow for Solubility Determination

The following sections provide detailed protocols for determining the solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine.

General Materials and Instrumentation

-

Compound: 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine (solid powder, purity >95%)

-

Solvents: Anhydrous DMSO (≥99.9%), deionized or ultrapure water

-

Equipment: Analytical balance, vortex mixer, sonicator, benchtop centrifuge, temperature-controlled incubator/shaker, pH meter, HPLC-UV or LC-MS/MS system, 96-well plates (polypropylene for compound storage, UV-transparent for analysis if applicable), and filter plates (0.45 µm).

Diagram of the Overall Experimental Process

Caption: Overall workflow for solubility determination.

Protocol 1: Kinetic Aqueous Solubility Determination

This protocol is designed to quickly assess how the compound behaves when introduced from a DMSO stock into an aqueous environment.

Rationale: The rapid precipitation of a compound from a DMSO stock can lead to artificially low activity in biological screens.[17] This assay mimics that process to identify potential liabilities early.

-

Prepare a High-Concentration Stock: Accurately weigh 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine and dissolve it in 100% DMSO to create a 10 mM stock solution.[7] Use vortexing and/or sonication to ensure complete dissolution.[7]

-

Serial Dilutions: In a 96-well polypropylene plate, perform a serial dilution of the 10 mM stock solution with 100% DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).

-

Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a new 96-well plate. This results in a final DMSO concentration of 1%, which is generally well-tolerated by many cell-based assays.[13]

-

Incubation: Seal the plate and shake it at room temperature for a set period, typically 2 hours.[1]

-

Separation of Precipitate: Use a filter plate to separate any precipitated compound from the solution. Alternatively, centrifuge the plate at high speed and carefully collect the supernatant.

-

Quantification: Analyze the concentration of the compound in the filtrate/supernatant using a validated HPLC-UV or LC-MS/MS method. A standard curve prepared in the same aqueous buffer/DMSO mixture is required for accurate quantification.

-

Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed, or the measured concentration in the supernatant at the point where precipitation begins.

Protocol 2: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This is the gold standard for determining true equilibrium solubility.[12]

Rationale: This method ensures that the system has reached equilibrium, providing a definitive value for the compound's maximum solubility in water, which is critical for predicting in vivo dissolution.[16]

-

Preparation: Add an excess amount of solid 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine (e.g., 1-2 mg) to a known volume of water (e.g., 1 mL) in a glass vial. The excess solid is crucial to ensure saturation is reached.[16]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to allow the system to reach equilibrium.[13]

-

Phase Separation: After equilibration, allow the vials to sit undisturbed to let the undissolved solid settle. Then, carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles. Further clarify the sample by centrifuging at high speed or filtering through a syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Dilute the clarified supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) and quantify the concentration of the compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Confirmation of Equilibrium: To ensure equilibrium was reached, it is good practice to analyze samples at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points.

Protocol 3: DMSO Solubility Determination

While often assumed to be high, it is important to confirm the upper limit of solubility in DMSO for stock solution preparation.

Rationale: Undissolved compound in a DMSO stock solution leads to inaccurate concentrations in downstream assays, causing unreliable results.[17]

-

Preparation: Prepare a series of vials with a fixed volume of DMSO (e.g., 0.5 mL).

-

Compound Addition: Add increasing amounts of solid 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine to each vial to create a range of concentrations, some of which are expected to be above the solubility limit.

-

Equilibration: Vigorously vortex each vial and then place them on a shaker at room temperature for 24 hours to ensure maximum dissolution.

-

Phase Separation: Centrifuge the vials at high speed to pellet any undissolved solid.

-

Quantification: Carefully take an aliquot from the supernatant of each vial, dilute it significantly with an appropriate solvent (e.g., acetonitrile), and determine the concentration using HPLC-UV or LC-MS/MS.

-

Data Analysis: Plot the measured concentration against the nominal (prepared) concentration. The point at which the measured concentration plateaus indicates the maximum solubility of the compound in DMSO.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format.

Table 1: Expected Solubility Data for 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

| Parameter | Solvent/Medium | Temperature (°C) | Method | Solubility (µg/mL) | Solubility (µM) |

| Kinetic Solubility | PBS, pH 7.4 (1% DMSO) | 25 | HPLC-UV | Experimental Value | Calculated Value |

| Thermodynamic Solubility | Water | 25 | Shake-Flask | Experimental Value | Calculated Value |

| Thermodynamic Solubility | Water | 37 | Shake-Flask | Experimental Value | Calculated Value |

| Maximum Solubility | DMSO | 25 | Equilibration | Experimental Value | Calculated Value |

Interpretation:

-

High DMSO Solubility (>50 mM): The compound is suitable for storage and use in typical HTS campaigns.

-

Aqueous Solubility >100 µM: Generally considered to have sufficient solubility for initial in vivo studies.

-

Aqueous Solubility <10 µM: The compound is poorly soluble, and formulation strategies (e.g., amorphous solid dispersions, salt formation) may be required to improve bioavailability.[5]

-

Kinetic vs. Thermodynamic Discrepancy: A large drop from kinetic to thermodynamic solubility may indicate that the compound readily forms a stable, less soluble crystal lattice from a supersaturated state.

Conclusion

Determining the solubility of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in both DMSO and aqueous media is a foundational step in its evaluation as a drug candidate. The protocols outlined in this guide provide a robust framework for obtaining high-quality kinetic and thermodynamic solubility data. These findings will be instrumental in guiding subsequent stages of drug development, from the design of reliable in vitro assays to the formulation of an effective dosage form for in vivo studies. A thorough understanding of this fundamental property is not merely a data point but a critical component of a successful drug discovery program.

References

- DMSO Solubility Assessment for Fragment-Based Screening - PMC. (n.d.).

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 25(1), 237-239.

- ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science. (n.d.).

- Preparation of 3-Bromo-1,2,4,5-tetrazine - ZORA. (2023). Helvetica Chimica Acta, 106(4), e202200198.

- A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies - MDPI. (2024). Molecules, 29(21), 5038.

- Tarasova, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.

-

1-(3-bromopropyl)-4-methylpiperazine dihydrobromide | CAS 5845-29-4. (n.d.). American Elements. Retrieved February 25, 2026, from [Link]

-

Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PubMed. (2019, January 11). Retrieved February 25, 2026, from [Link]

- BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023, April 21). Drug Development & Delivery.

- Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - MDPI. (2025). Molecules, 30(13), 5214.

- Bergström, C. A., et al. (2020). Determining the water solubility of difficult-to-test substances: A tutorial review. Environmental Toxicology and Chemistry, 39(6), 1146-1159.

- Yang, D.-S. (2011). N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide.

- Kumar, S., & Singh, A. (2023). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Life, 13(5), 1187.

- Sun, N.-B., Jin, J.-Z., Lei, C., & He, F.-Y. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(15), 8751-8753.

- Synthesis and In Silico Screening of Biological Activity of Novel Bisazomethines Containing 1,3-Diazine Fragment: Perspectives in Organic Synthesis and Pharmaceuticals - MDPI. (2025). Molecules, 30(22), 5432.

-

11: Thermodynamics of Solubility - Chemistry LibreTexts. (2021, March 15). Retrieved February 25, 2026, from [Link]

-

Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives - DergiPark. (n.d.). Retrieved February 25, 2026, from [Link]

-

Dimethyl sulfoxide - Wikipedia. (n.d.). Retrieved February 25, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1 - ResearchGate. (2024, December 9). Retrieved February 25, 2026, from [Link]

- Monitoring Distribution of the Therapeutic Agent Dimethyl Sulfoxide via Solvatochromic Shift of Albumin-Bound Indocyanine Green - MDPI. (2023). Applied Sciences, 13(18), 10129.

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- Overcoming the Challenge of Poor Drug Solubility. (2025, March 12). American Pharmaceutical Review.

- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol - Semantic Scholar. (n.d.). Retrieved February 25, 2026, from https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-A-El-Sayed/f412c1b5a5b583925c48667c47d7f9b0f4a2e1c9

- Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025). International Journal of Molecular Sciences, 26(14), 7890.

-

Improving solubility and accelerating drug development - Veranova. (n.d.). Retrieved February 25, 2026, from [Link]

-

Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC. (n.d.). Retrieved February 25, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - SciSpace. (n.d.). Retrieved February 25, 2026, from [Link]

-

1-Benzhydryl-4-methylpiperazine | Solubility of Things. (n.d.). Retrieved February 25, 2026, from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Why Most Modern Drug Candidates Fail at Solubility - Behind the Bench [thermofisher.com]

- 4. veranova.com [veranova.com]

- 5. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]

- 6. ispe.gr.jp [ispe.gr.jp]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. asianpubs.org [asianpubs.org]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. researchgate.net [researchgate.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 17. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

Technical Assessment: Physicochemical Profiling of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine . As a functionalized piperazine amide, this compound presents a specific acid-base profile critical for medicinal chemistry optimization, particularly regarding membrane permeability and solubility.

Quick Reference Data (Consensus Predicted Values):

| Property | Value (Range) | Confidence | Primary Determinant |

| pKa (Basic) | 7.8 – 8.1 | High | N4-Methylpiperazine nitrogen |

| pKa (Acidic) | > 14 (None) | High | Amide/Aryl protons (negligible) |

| logP (Neutral) | 2.3 – 2.7 | Medium | 3-Bromo/5-Methyl aryl lipophilicity |

| logD (pH 7.4) | 1.6 – 1.9 | Medium | Ionization of N4 amine |

Structural Deconstruction & Chemical Context

To accurately calculate physicochemical properties without direct experimental data, we must deconstruct the molecule into its pharmacophoric elements. The structure consists of three distinct zones affecting ionization and lipophilicity:

-

The Basic Center (N4-Methylpiperazine): This is the sole ionization site at physiological pH. The tertiary amine here dictates the pKa.

-

The Linker (Amide): The carbonyl group at position 1 eliminates the basicity of the N1 nitrogen via resonance (

), rendering it neutral. -

The Lipophilic Tail (3-Bromo-5-methylphenyl): This moiety drives the partition coefficient (logP). The bromine atom (+

effect) and methyl group increase hydrophobicity, while the amide linker acts as a polar anchor.

In Silico Workflow Diagram

The following diagram outlines the computational logic used to derive the values in this guide.

Figure 1: Computational workflow for deriving physicochemical descriptors from structural inputs.

pKa Analysis: The Ionization Profile

Calculated Value: 7.9 ± 0.2

The pKa of the N4-nitrogen is the critical parameter for this molecule.

-

Reference Point: Unsubstituted N-methylpiperazine has a pKa of approximately 9.0 .

-

Electronic Effects: In our target molecule, the N1 nitrogen is acylated (benzoylated). The benzoyl group is electron-withdrawing. Although the amide is separated from the basic N4 center by two methylene carbons, it exerts a long-range electron-withdrawing inductive effect (-I effect).

-

Result: This inductive pull reduces the electron density at N4, stabilizing the free base form relative to the conjugate acid. Consequently, the pKa drops from ~9.0 (parent) to the 7.8 – 8.1 range.

Biological Implication:

At physiological pH (7.4), the Henderson-Hasselbalch equation indicates the molecule exists in an equilibrium of ionized (cationic) and neutral forms:

Lipophilicity Assessment (logP vs. logD)

Calculated logP (Neutral Species): 2.5 ± 0.3

The partition coefficient (logP) represents the lipophilicity of the uncharged molecule.

-

Base Scaffold (N-benzoylpiperazine): logP

0.2 (Polar amide offsets lipophilic phenyl). -

Substituent Contributions (Hansch-Leo Method):

-

Bromine (meta): +0.86

-value. -

Methyl (meta): +0.56

-value. -

N-Methyl (piperazine): +0.2 to +0.4.

-

-

Summation:

. -

Correction: Most modern algorithms (ChemAxon, ACD/Labs) weigh the aromatic halogen heavily, often pushing the consensus value slightly higher to the 2.3 – 2.7 range due to the specific topology of the 3,5-disubstitution pattern.

Calculated logD (Distribution Coefficient at pH 7.4): 1.7 ± 0.2

Since the molecule is ~76% ionized at pH 7.4, the apparent lipophilicity (logD) is lower than the logP.

-

Calculation:

-

Result: The cationic species partitions poorly into the octanol phase, reducing the effective lipophilicity to roughly 1.7 . This places the compound in the "Sweet Spot" for oral bioavailability (Rule of 5 compliant).

Experimental Validation Protocols

As a self-validating system, rely on the following protocols to verify these calculated values.

A. Potentiometric Titration (pKa Validation)

Objective: Determine the precise ionization constant of the N4 nitrogen.

-

Preparation: Dissolve 5 mg of the compound in 20 mL of a degassed solvent mixture (e.g., Methanol/Water 20:80 to ensure solubility, extrapolating back to 0% organic modifier via the Yasuda-Shedlovsky procedure).

-

Titrant: Standardized 0.1 M HCl and 0.1 M NaOH (carbonate-free).

-

Apparatus: Automated potentiometric titrator (e.g., Sirius T3 or Metrohm) equipped with a glass pH electrode.

-

Execution:

-

Acidify the sample to pH ~2.0.

-

Titrate with NaOH to pH ~11.0.

-

Record pH vs. Volume.

-

-

Analysis: The inflection point at the basic region corresponds to the N4 deprotonation. The amide N1 will show no inflection.

B. Shake-Flask Method (logP Validation)

Objective: Measure the partition coefficient between n-octanol and water.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.

-

Buffer Selection: Use a phosphate buffer at pH 10.0 .

-

Why? To measure true logP, the amine must be uncharged. At pH 10.0 (pH > pKa + 2), the species is >99% neutral.

-

-

Equilibration:

-

Dissolve compound in the octanol phase.

-

Mix with aqueous buffer in a 1:1 ratio.

-

Shake for 60 minutes; centrifuge to separate phases.

-

-

Quantification: Analyze both phases using HPLC-UV (254 nm).

-

Calculation:

.

Validation Logic Diagram

Figure 2: Decision tree for selecting the appropriate experimental validation method.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine. Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[1] Retrieved from [Link]

-

SwissADME. Molecular Properties Calculation Engines. Swiss Institute of Bioinformatics. Retrieved from [Link]

-

ChemAxon. pKa and logP Plugin Calculation Methodologies. ChemAxon Technical Documentation. Retrieved from [Link]

-

U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 3-Bromo-5-methyl-derivatives. Retrieved from [Link]

Sources

The Pharmacophore of 3-Bromo-5-Methylbenzoyl Piperazine Derivatives: A Technical Guide to a Privileged Scaffold

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including two strategically placed nitrogen atoms, offer a versatile platform for designing molecules with tailored pharmacokinetic and pharmacodynamic profiles.[2][3] This technical guide delves into the hypothetical pharmacophore features of a specific, yet underexplored, class of these compounds: 3-bromo-5-methylbenzoyl piperazine derivatives. While direct experimental data for this exact substitution pattern is not extensively available in current literature, this guide will construct a predictive pharmacophore model by synthesizing structure-activity relationship (SAR) data from closely related benzoylpiperazine analogs. We will explore the anticipated roles of the 3-bromo and 5-methyl substituents in receptor interactions and provide a detailed experimental framework for the synthesis and biological evaluation of these promising, yet novel, chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore new chemical space within the realm of piperazine-based therapeutics.

The Piperazine Core: A Foundation for Pharmacological Diversity

The six-membered piperazine heterocycle is a recurring motif in a vast array of therapeutic agents, from antipsychotics and antidepressants to anticancer and antihistaminic drugs.[1][2] Its prevalence stems from a combination of desirable attributes:

-

Structural Rigidity and Conformational Control: The chair conformation of the piperazine ring provides a degree of rigidity, which can be advantageous for specific receptor interactions.[4]

-

Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of crucial ionic interactions with biological targets.[1]

-

Synthetic Tractability: The secondary amine functionalities of the piperazine ring are readily derivatized, allowing for systematic modifications to fine-tune a compound's biological activity and pharmacokinetic properties.[2][5]

These features make the piperazine scaffold an ideal starting point for the design of novel bioactive molecules.

Deconstructing the Pharmacophore: A Hypothetical Model for 3-Bromo-5-Methylbenzoyl Piperazine Derivatives

A pharmacophore is an ensemble of steric and electronic features that is necessary for a molecule to exert a specific biological effect.[6] In the absence of direct experimental data for 3-bromo-5-methylbenzoyl piperazine derivatives, we can propose a hypothetical pharmacophore model based on the well-established features of related arylpiperazine compounds.

The proposed pharmacophore model for 3-bromo-5-methylbenzoyl piperazine derivatives consists of the following key features:

-

Aromatic/Hydrophobic Region (Hy/Ar): The 3-bromo-5-methylbenzoyl moiety provides a significant hydrophobic and aromatic surface. This region is critical for engaging with hydrophobic pockets within a receptor's binding site. The 5-methyl group further enhances this hydrophobicity and can improve binding affinity through van der Waals interactions.[7]

-

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the benzoyl group serves as a potent hydrogen bond acceptor, a common feature in many pharmacophore models for receptor antagonists.

-

Positively Ionizable Sphere (PI): At physiological pH, the distal nitrogen of the piperazine ring is expected to be protonated, forming a positively charged center. This feature is crucial for forming ionic bonds or strong hydrogen bonds with anionic residues (e.g., aspartate) in the target protein.

-

Hydrophobic/Halogen Bond Donor Region (Hy/X): The 3-bromo substituent introduces a region of hydrophobicity and, significantly, the potential for halogen bonding. Halogen bonds are non-covalent interactions between a halogen atom and a Lewis base, which can contribute to binding affinity and selectivity. The presence of a halogen on an aromatic ring is a known strategy to enhance binding affinity for certain receptors.[8]

Hypothetical pharmacophore for 3-bromo-5-methylbenzoyl piperazines.

Synthesis and Biological Evaluation: An Experimental Workflow

To validate our hypothetical pharmacophore model and determine the biological activity of 3-bromo-5-methylbenzoyl piperazine derivatives, a systematic approach to synthesis and biological screening is required.

Synthetic Pathway

The most direct route to these compounds is via the N-acylation of piperazine with a suitably substituted benzoyl chloride.[9]

Synthetic scheme for 3-bromo-5-methylbenzoyl piperazine derivatives.

Experimental Protocol: Synthesis of 1-(3-bromo-5-methylbenzoyl)piperazine

-

Acid Chloride Formation: To a solution of 3-bromo-5-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude 3-bromo-5-methylbenzoyl chloride.

-

Acylation of Piperazine: In a separate flask, dissolve piperazine (3.0 eq) in dichloromethane and cool to 0 °C. Slowly add a solution of the crude 3-bromo-5-methylbenzoyl chloride (1.0 eq) in dichloromethane. The excess piperazine acts as both the reactant and the base to neutralize the HCl byproduct.[9]

-

Workup and Purification: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-(3-bromo-5-methylbenzoyl)piperazine.

Biological Evaluation: Radioligand Binding Assay

Given that many arylpiperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine receptors, a competitive radioligand binding assay is a suitable initial screen to determine the binding affinity of the synthesized compounds.[10][11][12]

Experimental Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptor

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor. Homogenize the cells in a buffer solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a high-affinity radioligand for the 5-HT2A receptor (e.g., [³H]ketanserin), and varying concentrations of the 3-bromo-5-methylbenzoyl piperazine test compound.

-

Incubation: Incubate the plates at room temperature for a specified time to allow the binding to reach equilibrium.

-

Separation and Quantification: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.[13]

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The data is then fitted to a one-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[13]

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological data obtained from the radioligand binding assays will provide crucial insights into the SAR of this novel series of compounds.

Table 1: Hypothetical Activity Data for SAR Analysis

| Compound | R1 | R2 | 5-HT2A Ki (nM) |

| 1 | Br | CH₃ | Hypothetical Value |

| 2 | H | CH₃ | Hypothetical Value |

| 3 | Br | H | Hypothetical Value |

| 4 | H | H | Hypothetical Value |

By comparing the binding affinities of analogs with and without the bromo and methyl groups (as outlined in the hypothetical data in Table 1), the contribution of these substituents to receptor binding can be elucidated. For instance, a higher affinity for compound 1 compared to compounds 2 , 3 , and 4 would validate the importance of the hydrophobic and/or halogen bonding contributions of the 3-bromo group and the hydrophobic contribution of the 5-methyl group.

Further studies could involve:

-

Exploring different substitution patterns on the benzoyl ring to optimize potency and selectivity.

-

Modifying the piperazine ring with various substituents to probe interactions with other regions of the receptor binding pocket.

-

Conducting functional assays to determine whether these compounds act as agonists, antagonists, or inverse agonists at their target receptors.

-

In vivo studies to assess the pharmacokinetic properties and pharmacological effects of the most promising compounds.

Conclusion

While the specific pharmacophore of 3-bromo-5-methylbenzoyl piperazine derivatives remains to be experimentally validated, this guide provides a robust, evidence-based framework for its exploration. By leveraging the extensive knowledge of the broader arylpiperazine class, a hypothetical pharmacophore model has been constructed, highlighting the likely importance of the 3-bromo and 5-methyl substituents. The provided synthetic and biological evaluation protocols offer a clear path forward for researchers to synthesize these novel compounds and characterize their pharmacological profiles. The versatile and privileged nature of the piperazine scaffold suggests that the 3-bromo-5-methylbenzoyl piperazine derivatives hold significant potential for the discovery of new and effective therapeutic agents.

References

-

THE CHARACTERISTICS OF THE GENERATED PHARMACOPHORE MODEL. ResearchGate. Available at: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

-

Med Chem Res 9:5 (1999) 322-339. ResearchGate. Available at: [Link]

-

Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. Available at: [Link]

-

99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors. PubMed. Available at: [Link]

-

Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Available at: [Link]

-

99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors. SID. Available at: [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. Available at: [Link]

-

Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

-

99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors. Journal of Mazandaran University of Medical Sciences. Available at: [Link]

-

Effect of substitution of the N-benzoyl moiety on the activity profiles of compounds 8-16[14]. ResearchGate. Available at: [Link]

-

Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identificatio. Arabian Journal of Chemistry. Available at: [Link]

-

Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. PMC. Available at: [Link]

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

-

Structural requirements for the binding of benzodiazepines to their peripheral-type sites. PubMed. Available at: [Link]

-

Pharmacophore modeling: advances and pitfalls. Frontiers. Available at: [Link]

-

Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. PMC. Available at: [Link]

-

Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. Available at: [Link]

-

Pharmacophore Identification and QSAR Studies on Substituted Benzoxazinone as Antiplatelet Agents: kNN-MFA Approach. PMC. Available at: [Link]

-

Substitution, Elimination, and Integration of Methyl Groups in Terpenes Initiated by C–H Bond Functionalization. ACS Central Science. Available at: [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Request PDF. ResearchGate. Available at: [Link]

-

Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][9]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. MDPI. Available at: [Link]

Sources

- 1. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]

- 2. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arabjchem.org [arabjchem.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structural requirements for the binding of benzodiazepines to their peripheral-type sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 99mTc(CO)3-labeled 1-(2-Pyridyl)piperazine derivatives as radioligands for 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors [sid.ir]

- 12. 99mTc(CO)3-Labeled 1-(3-Nitropyridin-2-yl) Piperazine as Potential Radioligand for 5-HT7 Receptors - Journal of Mazandaran University of Medical Sciences [jmums.mazums.ac.ir]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Notes & Protocols: Leveraging 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine as a Versatile Intermediate in Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in marketed drugs and bioactive molecules.[1][2] Its prevalence stems from its unique combination of properties: the two nitrogen atoms provide handles for synthetic diversification and can be protonated at physiological pH, enhancing aqueous solubility and optimizing pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).[2]

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine is a strategically designed building block that capitalizes on these advantages. It combines a reactive aryl bromide handle, primed for carbon-carbon bond formation, with the synthetically versatile and pharmacologically favorable N-methylpiperazine moiety. This makes it an exceptionally valuable intermediate for generating libraries of complex molecules, particularly through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction.

Scientific Principles: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling that forges a carbon-carbon bond between an organohalide and an organoboron compound.[3] Its widespread use is a testament to its mild reaction conditions, tolerance of a vast array of functional groups, and the general stability and low toxicity of the boronic acid reagents.[4][5]

The reaction proceeds through a well-established catalytic cycle involving three key steps:[6][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine. This is often the rate-determining step and results in a Pd(II) complex.[3] The reactivity of the halide in this step follows the general trend: I > Br > OTf >> Cl.[6][8]

-

Transmetalation: The organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species, facilitating the transfer.[3][9]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][8]

This catalytic process is highly efficient, often requiring only small amounts of the palladium catalyst to achieve high yields.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols & Application Guidance

Materials and Reagents

The following table provides a general list of materials. Specific boronic acids, catalysts, and bases should be selected based on the desired final product and optimization experiments.

| Reagent/Material | Grade | Supplier Recommendation | Purpose |

| 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine | >98% Purity | Various | Electrophilic coupling partner |

| Aryl/Heteroaryl Boronic Acid or Ester | >97% Purity | Various | Nucleophilic coupling partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) | Synthesis Grade | Various | Catalyst for C-C bond formation |

| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous | Various | Activator for the transmetalation step |

| Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Anhydrous/Degassed | Various | Reaction medium |

| Deionized Water | N/A | In-house | Co-solvent, aids in dissolving the base |

| Argon or Nitrogen Gas | High Purity | Various | Provides an inert atmosphere |

| Anhydrous Sodium Sulfate or Magnesium Sulfate | Reagent Grade | Various | Drying agent for organic extracts |

| Silica Gel | 60 Å, 230-400 mesh | Various | Stationary phase for column chromatography |

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine with a generic arylboronic acid. Optimization may be required.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine (1.0 equiv), the desired boronic acid or ester (1.1–1.5 equiv), the selected base (2.0–3.0 equiv), and the palladium catalyst (0.01–0.05 equiv).

-

Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of oxygen, which can degrade the catalyst.

-

Solvent Addition: Using a syringe, add the degassed organic solvent and deionized water (a common ratio is 10:1 Dioxane:H₂O). The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration with respect to the limiting reagent).

-

Reaction: Place the flask in a preheated oil bath or microwave reactor set to the desired temperature (typically 80–110 °C). Stir vigorously for the allotted time (2–24 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Aqueous Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with deionized water and transfer it to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.[10]

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final product.[10]

Causality Behind Experimental Choices & Optimization

A self-validating protocol involves understanding how each component influences the outcome. The following table outlines key parameters for optimization, which is often necessary when working with challenging or novel coupling partners.

| Parameter | Common Options | Rationale & Field-Proven Insights |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ + Ligand | Pd(PPh₃)₄ is a reliable choice for many standard couplings. PdCl₂(dppf) is often more effective for heteroaryl or sterically hindered substrates. For challenging couplings, especially with aryl chlorides, using a Pd source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can dramatically increase reaction rates and yields.[11] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base's role is to activate the boronic acid for transmetalation.[9] K₂CO₃ is a cost-effective, general-purpose base. Cs₂CO₃ is more soluble and basic, often succeeding where K₂CO₃ fails, especially in microwave-assisted reactions.[12] K₃PO₄ is a stronger, non-nucleophilic base useful for sensitive substrates. |

| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂O | The solvent system must dissolve the reagents and facilitate the interaction of organic and inorganic components. Dioxane/H₂O is a classic, highly effective system.[4] DMF can be beneficial for less soluble substrates but may require higher temperatures.[13] The water co-solvent is crucial for dissolving the inorganic base.[14] |

| Temperature | 80–120 °C (Conventional), 100–150 °C (Microwave) | Higher temperatures accelerate the rate-limiting oxidative addition step. Microwave irradiation can significantly reduce reaction times from hours to minutes by efficiently heating the polar solvent mixture.[12] |

| Boron Source | Boronic Acid (-B(OH)₂), Pinacol Ester (-Bpin), MIDA Ester, Trifluoroborate Salt | While boronic acids are most common, they can be prone to protodeboronation (decomposition).[15] Pinacol esters and MIDA boronates offer enhanced stability, making them ideal for multi-step syntheses or for coupling partners that are unstable as boronic acids.[15] |

Applications in Drug Discovery & Materials Science

The products derived from the Suzuki coupling of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine are of significant interest in several fields:

-

Kinase Inhibitors: The piperazine moiety is a common feature in kinase inhibitors used in oncology. The newly formed aryl or heteroaryl group can be designed to interact with specific pockets in the ATP-binding site of a target kinase.[1]

-

GPCR Modulators: Many antagonists and agonists for G-protein coupled receptors, particularly those in the central nervous system (CNS), incorporate a piperazine scaffold to tune receptor affinity and selectivity.[2]

-

Antibacterial Agents: The functionalized biaryl structures can serve as novel scaffolds for developing antibacterial agents, targeting essential bacterial enzymes or processes.[16]

-

Organic Electronics: The resulting triarylamine-like structures can possess interesting photophysical properties, making them candidates for organic light-emitting diodes (OLEDs) or other electronic materials.[10]

By systematically varying the boronic acid coupling partner, researchers can rapidly generate a diverse library of compounds for screening in these and other therapeutic areas.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

Wikipedia. Suzuki reaction. Available at: [Link]

-

Oldenhuis, N. J., et al. (2015). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Available at: [Link]

-

Iegre, J., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

-

RSC Publishing. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

-

ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available at: [Link]

-

MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

-

ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Available at: [Link]

-

PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

-

Ahemad, N. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available at: [Link]

-

Lietuvos mokslų akademija. Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3- dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Available at: [Link]

-

Frontiers. (2025, March 27). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Available at: [Link]

-

PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

-

Preprints.org. (2025, March 28). Molecular Docking and ADME Profiling of 5-(Substituted Benzylidene)-2- (Arylamino)-1,3-Thiazol-4(5H). Available at: [Link]

-

MDPI. (2022, May 24). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates.... Available at: [Link]

-

ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available at: [Link]

-

Wiley Online Library. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available at: [Link]

-

Andrew G. Myers Research Group. The Suzuki Reaction. Available at: [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 13. researchgate.net [researchgate.net]

- 14. arodes.hes-so.ch [arodes.hes-so.ch]

- 15. Yoneda Labs [yonedalabs.com]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

Core Chemical Logic & Impurity Profile

Before initiating purification, you must understand the physicochemical "handles" available on your molecule versus its impurities.

The Target Molecule: 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine is a basic amide .[1][2]

-

Amide Motif: Neutral, stable to mild acid/base.[3]

-

N-Methylpiperazine Tail: Tertiary amine (

).[1][2][3] This is your primary purification handle. It allows the molecule to be protonated (water-soluble) or deprotonated (organic-soluble).[1][2][3]

The Impurity Landscape:

| Impurity Type | Specific Identity | Chemical Nature | Removal Strategy |

| Starting Material A | 3-Bromo-5-methylbenzoic acid | Acidic ( | Deprotonate with weak base ( |

| Starting Material B | Basic / Water Soluble | Water washes (highly soluble) or High Vacuum (volatile).[1][2][3] | |

| Coupling Byproducts | Urea (from EDC), HOBt | Neutral/Polar | Water washes or precipitation.[1][3] |

| Trace Impurity | Bis-amide (Dimer) | Neutral | Remains in organic layer during Acid-Base swing.[1][2][3] |

Primary Purification Protocol: The "Acid-Base Swing"[1][2]

This is the most robust method for this molecule, utilizing the basicity of the piperazine tail to separate it from non-basic impurities.

Workflow Diagram

The following logic flow ensures removal of both acidic starting materials and neutral byproducts.

Figure 1: The "Acid-Base Swing" separates the target based on its switchable ionization state.[1][2]

Step-by-Step Protocol

-

Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[3]

-

Note: EtOAc is preferred as it floats on water, making drainage of aqueous waste easier.[3]

-

-

Acid Removal (The Base Wash):

-

Amine Removal (The Water Wash):

-

The "Swing" (Optional but Recommended for High Purity):

-

Extract the organic layer with 1M HCl (

). -

CRITICAL: The product is now in the Aqueous Acidic Layer (as the HCl salt).

-

Discard the organic layer (contains neutral impurities like bis-amides).[1][2]

-

Basify the aqueous layer to pH 10–12 using 4M NaOH (cool in an ice bath during addition).

-

Extract the cloudy aqueous mixture back into DCM (

).

-

-

Isolation: Dry combined organics over

, filter, and concentrate.

Secondary Protocol: Salt Formation (Solid Isolation)[1][2][3]

Free base piperazines are often oils or low-melting solids.[1][2] Converting them to the Hydrochloride (HCl) salt is the standard method to obtain a stable, crystalline solid.[3]

Protocol:

-

Dissolve the purified free base (from Method 1) in a minimum amount of dry EtOAc or Ethanol .

-

Cool to

.[1][3] -

Dropwise add 4M HCl in Dioxane (1.1 equivalents).

-

A white precipitate should form immediately.

-

Stir for 30 minutes at

. -

Filter the solid and wash with cold Diethyl Ether (

) to remove trace organic impurities.

Tertiary Protocol: Flash Chromatography[2][3]

If the Acid-Base swing fails (e.g., due to emulsion or very similar impurities), use silica chromatography.[3]

-

Stationary Phase: Standard Silica Gel (40–63

).[1] -

Mobile Phase: DCM : Methanol (95:5 to 90:10).[1]

-

Modifier (CRITICAL): You must add 1% Triethylamine (TEA) or Ammonia (

) to the mobile phase.[1]-

Reasoning: Without base, the piperazine nitrogen interacts strongly with the acidic silanols on the silica, causing severe "tailing" and yield loss.

-

Troubleshooting & FAQs

Common Failure Modes

| Symptom | Probable Cause | Corrective Action |

| Product is an Oil | Common for free-base piperazines. | 1.[1][2] Dry under high vacuum for >12h.2. Convert to HCl salt (see Section 3).3. Triturate with Hexane/Pentane. |

| Low Yield after Acid Wash | Product stayed in the acid layer? | Did you basify the aqueous layer to pH > 10 before re-extraction? Check pH with paper. |

| Emulsion during Extraction | Amphiphilic nature of the molecule. | 1. Add solid NaCl to saturate the aqueous phase.2. Filter through a Celite pad.3. Use DCM instead of EtOAc. |

| TLC Spots Streaking | Amine interaction with Silica. | Pre-wash the TLC plate with the mobile phase containing 1% TEA. |

| Residual Starting Amine | It is volatile. Rotovap at |

Decision Tree: Which Method?

Figure 2: Troubleshooting logic to select the appropriate isolation technique.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[3] (Standard reference for acid-base extraction protocols of amines). [1][2][3]

-

Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012.[3] (Mechanistic basis of amide coupling and amine basicity). [1][2][3]

-

PubChem Database. 1-Methylpiperazine Compound Summary. National Center for Biotechnology Information. (Source for pKa and solubility data of the piperazine moiety). [Link]

-

Li, J. J. Name Reactions and Reagents in Organic Synthesis; Wiley-Interscience, 2003.[3] (Reference for standard peptide coupling reagents like EDC/HOBt and their workup). [1][2][3]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine and its precursors before handling.

Sources

- 1. PubChemLite - Piperazine, 1-(4-((7-bromo-4-oxo-2-phenyl-3(4h)-quinazolinyl)amino)benzoyl)-4-methyl- (C26H24BrN5O2) [pubchemlite.lcsb.uni.lu]

- 2. 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-ethylpiperazine | 1704122-09-7 | Benchchem [benchchem.com]

- 3. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Lab Reporter [fishersci.co.uk]

Troubleshooting solubility issues of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine in assay buffers

Welcome to the technical support guide for 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound in common assay buffers. As a Senior Application Scientist, my goal is to provide you with both the protocols to solve these challenges and the scientific reasoning behind them.

FAQ 1: I'm starting to work with 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine. What are its key physicochemical properties that influence solubility?

Answer:

Understanding the molecular structure is the first step in troubleshooting its solubility. 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine is a molecule with two distinct domains: a bulky, non-polar benzoyl group and a basic, ionizable methylpiperazine ring. This duality governs its behavior in aqueous solutions.

The lipophilic (fat-loving) nature of the bromo-methyl-benzoyl portion makes the compound inherently poorly soluble in water. Conversely, the methylpiperazine moiety contains a tertiary amine that can be protonated. This basic nitrogen is the key to manipulating the compound's solubility.[1]

To effectively work with this compound, we must consider its predicted lipophilicity (LogP) and its basicity (pKa).

| Property | Predicted Value | Implication for Solubility |

| Molecular Weight | ~313.2 g/mol | A moderate molecular weight, not the primary driver of insolubility. |

| Predicted XLogP3-AA | ~2.4 | This value indicates significant lipophilicity; the compound prefers non-polar environments over water.[2] |

| Predicted pKa | 7.5 - 8.5 | This is the pH at which the methylpiperazine nitrogen is 50% protonated. At pH values below this pKa, the molecule becomes charged (protonated), significantly increasing its aqueous solubility.[1][3] |

In essence, you are working with a classic "brick dust" molecule—a hydrophobic compound that requires specific formulation strategies to be used effectively in aqueous-based biological assays.[4]

FAQ 2: What is the best way to prepare a high-concentration stock solution of this compound?

Answer:

Given its high lipophilicity, a polar aprotic organic solvent is required for the primary stock solution.

Primary Recommendation: Dimethyl sulfoxide (DMSO) DMSO is the industry-standard solvent for solubilizing hydrophobic compounds for biological screening due to its powerful solvating capacity and miscibility with water.[5][6]

Protocol: Preparing a 10 mM Stock Solution in DMSO

-

Weigh Compound: Accurately weigh out a precise amount of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine powder. For example, weigh 3.13 mg to make 1 mL of a 10 mM stock.

-

Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the compound.

-

Promote Dissolution:

-

Cap the vial tightly and vortex vigorously for 1-2 minutes.

-

If dissolution is slow, gently warm the solution in a 37°C water bath for 5-10 minutes.

-

Visually inspect the solution against a light source to ensure no solid particulates remain.

-

-

Storage:

-

For frequent use, store the stock solution at 4°C, protected from light.

-

For long-term storage, create small-volume aliquots in tightly sealed vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[7]

-

FAQ 3: My compound precipitates immediately when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS at pH 7.4). Why is this happening and what is the first thing I should do?

Answer:

This phenomenon, known as "crashing out," is the most common issue with poorly soluble compounds. It occurs because the compound is transferred from a solvent where it is highly soluble (100% DMSO) to one where it is poorly soluble (the aqueous buffer). The DMSO concentration is no longer high enough to keep the compound dissolved.[8]

The troubleshooting process involves a systematic approach to find a condition where the compound remains in solution at the desired final concentration.

Step 1: Re-evaluate Final Concentration

The simplest solution is often to work at a lower final concentration. Determine if a lower concentration is sufficient to achieve the desired biological effect.

Step 2: Optimize the Buffer pH

This is the most powerful tool at your disposal for this specific molecule. The piperazine nitrogen is basic. By lowering the pH of your assay buffer, you increase the concentration of H+ ions, which then protonate the nitrogen atom.[9][10] This positive charge turns the molecule into a salt, dramatically increasing its affinity for polar water molecules.[3]

Experimental Protocol:

-

Prepare several batches of your base buffer (e.g., a phosphate or MES buffer system) and adjust the pH to a range of values, such as pH 7.4, 7.0, 6.5, and 6.0.

-

For each pH, add the DMSO stock of your compound to the final desired concentration.

-

Vortex immediately and let it stand for 30 minutes.

-

Visually inspect for precipitation (cloudiness or solid particles). This will determine the lowest pH required to maintain solubility.

Caution: Ensure that changing the buffer pH does not negatively impact your assay's performance (e.g., enzyme activity or cell viability).

FAQ 4: My assay is very sensitive and the pH must be fixed at 7.4. What advanced solubilization strategies can I use?

Answer:

When pH modification is not an option, you must change the composition of the buffer itself to make it more "hospitable" to the hydrophobic compound. The two primary methods for this are the use of surfactants or cyclodextrins.

Strategy 1: Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your insoluble compound can partition into the hydrophobic core, while the hydrophilic shell keeps the entire micelle soluble in the aqueous buffer.[11][12][13]

| Surfactant | Type | Typical Working Concentration | Notes |

| Tween-80 | Non-ionic | 0.01% - 0.1% (w/v) | Commonly used, generally low protein denaturation potential. |

| Pluronic F-68 | Non-ionic | 0.02% - 0.2% (w/v) | Often used in cell culture for its gentle nature.[14] |

| CHAPS | Zwitterionic | 0.1% - 0.5% (w/v) | A harsher detergent, useful for solubilizing membrane proteins but may disrupt cell-based assays. |

Strategy 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, like your compound, forming a stable, water-soluble "host-guest" inclusion complex.[15][16][17]

Modified cyclodextrins are preferred over native ones due to their vastly improved aqueous solubility and reduced toxicity.[18]

Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Protocol: Phase Solubility Study with HP-β-CD

This experiment will determine the concentration of HP-β-CD required to dissolve your compound.

-

Prepare Solutions: Create a series of HP-β-CD solutions in your fixed-pH assay buffer (e.g., 0%, 1%, 2%, 5%, 10% w/v).

-

Add Excess Compound: Add an excess amount of your solid compound to each HP-β-CD solution in separate vials. Ensure enough solid is present that some will remain undissolved.

-

Equilibrate: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the system to reach equilibrium.[8]

-

Separate and Quantify:

-

After equilibration, remove the vials and let any undissolved solid settle.

-

Carefully take a sample from the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Quantify the concentration of your dissolved compound in each sample using a suitable analytical method like HPLC-UV.

-

-

Analyze: Plot the concentration of your dissolved compound against the concentration of HP-β-CD. The resulting graph will show you how much HP-β-CD is needed to achieve your target final concentration.

By systematically applying these principles—from simple pH adjustments to more advanced formulation strategies—you can overcome the solubility challenges presented by 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine and generate reliable, reproducible data in your assays.

References

-

International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

-

ResearchGate. (2025). Formulation strategies for poorly soluble drugs. [Link]

-

MDPI. (2024). A New Bromo-Mn(II) Complex with 1,3,5-Triazine Derivative: Synthesis, Crystal Structure, DFT and Biological Studies. [Link]

-

PubMed. (2009). Determination of 1-aryl-4-propylpiperazine pKa values: the substituent on aryl modulates basicity. [Link]

-

National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

-

National Center for Biotechnology Information. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

-

National Center for Biotechnology Information. (2023). A recent overview of surfactant–drug interactions and their importance. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. [Link]

-

ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. [Link]

-

Wikipedia. (n.d.). N-Methylpiperazine. [Link]

-

Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

-

Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

-

AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]

-

Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?. [Link]

-

ScienceDirect. (2015). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. [Link]

-

GEUS. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

-

ResearchGate. (2016). Synthesis and Molecular Docking Study of Some New 4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides as Possible Butyrylcholinestrase Enzyme Inhibitors. [Link]

-

MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. [Link]

-

Tablets & Capsules Magazine. (2023). Boosting Solubility: Technology Platforms Can Increase Bioavailability and Patient Compliance. [Link]

-

Fiveable. (2025). pH & Solubility. [Link]

-

RCSB PDB. (2010). 3L3M: PARP complexed with A927929. [Link]

-

Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

-

Save My Exams. (2024). pH & Solubility. [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]

-

National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]

-

UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]

-

PubChem. (n.d.). (R)-3-(4-Bromo-benzyl)-1-(3,5-dichloro-phenyl)-5-(4-hydroxy-piperidine-1-sulfonyl)-3-methyl-1H-imidazo[1,2-a]imidazol-2-one. [Link]

-

Scholars Research Library. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. [Link]

-

MDPI. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

-

MDPI. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]

-

Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. [Link]

Sources

- 1. Determination of 1-aryl-4-propylpiperazine pKa values: the substituent on aryl modulates basicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.smolecule.com [pdf.smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. savemyexams.com [savemyexams.com]

- 11. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpharmtech.com [asianpharmtech.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. jocpr.com [jocpr.com]

- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. touroscholar.touro.edu [touroscholar.touro.edu]

- 17. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]

- 18. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine. In the common research scenario where a reference spectrum for a novel or specialized compound is unavailable, a predictive approach grounded in the analysis of analogous structures is the gold standard for structural verification. This document details such a methodology, comparing a theoretically predicted spectrum with experimental data from structurally related compounds to provide a robust framework for researchers, scientists, and drug development professionals.

Foundational Principles: Predicting a Spectrum from Structure

The structure of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine can be deconstructed into two primary components for spectral analysis: the aromatic 3-bromo-5-methylbenzoyl moiety and the aliphatic N-acyl-N'-methylpiperazine moiety. The electronic environment of each proton dictates its chemical shift (δ), while spin-spin coupling with neighboring protons determines its multiplicity.

Predicted ¹H NMR Spectral Data

Based on established principles of NMR spectroscopy and analysis of substituent effects, a predicted ¹H NMR spectrum in a standard solvent like deuterochloroform (CDCl₃) is summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale & Comparative Notes |

| Aromatic Protons | The 1,3,5-substitution pattern simplifies the aromatic region. | |||